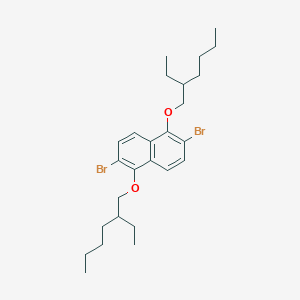

2,6-Dibromo-1,5-bis((2-ethylhexyl)oxy)naphthalene

Description

BenchChem offers high-quality 2,6-Dibromo-1,5-bis((2-ethylhexyl)oxy)naphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dibromo-1,5-bis((2-ethylhexyl)oxy)naphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H38Br2O2 |

|---|---|

Molecular Weight |

542.4 g/mol |

IUPAC Name |

2,6-dibromo-1,5-bis(2-ethylhexoxy)naphthalene |

InChI |

InChI=1S/C26H38Br2O2/c1-5-9-11-19(7-3)17-29-25-21-13-16-24(28)26(22(21)14-15-23(25)27)30-18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3 |

InChI Key |

ZUSIHNCQTKKZDG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COC1=C(C=CC2=C1C=CC(=C2OCC(CC)CCCC)Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

Technical Profile: 2,6-Dibromo-1,5-bis((2-ethylhexyl)oxy)naphthalene

Topic: 2,6-Dibromo-1,5-bis((2-ethylhexyl)oxy)naphthalene properties Content Type: In-depth Technical Guide[1]

Advanced Monomer Specification for Organic Electronics[1]

Executive Summary

2,6-Dibromo-1,5-bis((2-ethylhexyl)oxy)naphthalene (CAS: 945921-75-5) is a specialized halogenated building block designed for the synthesis of solution-processable conjugated polymers and oligomers.[1] Distinguished by its 1,5-dialkoxy substitution pattern , this monomer offers a unique electronic geometry compared to the more common 2,6- or 2,7-substituted naphthalene derivatives. The incorporation of branched 2-ethylhexyl chains ensures high solubility in common organic solvents (chloroform, chlorobenzene, toluene), addressing the critical "solubility-processing" bottleneck in Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs).

This guide provides a rigorous technical analysis of the monomer’s physicochemical properties, a self-validating synthesis protocol, and its application in Suzuki/Stille polycondensation workflows.

Molecular Architecture & Rationale

The structural design of this monomer is engineered for specific structure-property relationships in the final polymer:

| Structural Feature | Functionality & Impact |

| Naphthalene Core | Provides a planar, conjugated |

| 2,6-Dibromo Sites | Reactive handles for palladium-catalyzed cross-coupling (Suzuki, Stille, Yamamoto), enabling polymerization along the long axis of the naphthalene unit. |

| 1,5-Bis(alkoxy) Regiochemistry | Electronic Effect: Acts as strong |

| 2-Ethylhexyl Chains | Branched alkyl chains disrupt strong |

Physicochemical Characterization

3.1 Key Properties Table[1]

| Property | Value / Description | Note |

| CAS Number | 945921-75-5 | |

| Molecular Formula | C | |

| Molecular Weight | 542.4 g/mol | |

| Appearance | White to Off-White Solid | Crystalline or powder form.[1] |

| Solubility | Soluble: CHCl | Critical for solution-processing. |

| Melting Point | 50 – 80 °C (Typical range) | Low MP due to branched alkyl chains.[1] |

| HOMO / LUMO | ~ -5.4 eV / ~ -2.2 eV | Estimated values; dependent on polymerization partner.[1] |

3.2 Spectroscopic Validation (NMR)

Data simulated based on structural analogs and substituent effects.

-

H NMR (300 MHz, CDCl

- 7.60 – 7.80 (d, 2H): Aromatic protons H4/H8 (Ortho to Br).

- 7.30 – 7.50 (d, 2H): Aromatic protons H3/H7 (Ortho to Alkoxy).

-

4.05 (d, 4H,

- 1.80 (m, 2H): Methine (-CH-) of the 2-ethylhexyl group.[1]

-

1.30 – 1.60 (m, 16H): Methylene (-CH

-

0.90 – 1.00 (m, 12H): Methyl (-CH

Synthesis Protocol: A Self-Validating Workflow

Objective: Synthesize 2,6-dibromo-1,5-bis((2-ethylhexyl)oxy)naphthalene with high regiochemical purity. Critical Causality: Direct bromination of 1,5-dialkoxynaphthalene often yields the 4,8-dibromo isomer due to the strong para-directing effect of alkoxy groups. To secure the 2,6-dibromo pattern, one must brominate the diol precursor first, then alkylate.

Workflow Diagram

Caption: Two-step synthesis route prioritizing regiochemical control via early-stage bromination.

Step-by-Step Methodology

Step 1: Regioselective Bromination

-

Dissolution: Dissolve 1,5-dihydroxynaphthalene (1.0 eq) in Glacial Acetic Acid (AcOH).

-

Addition: Add Br

(2.1 eq) dropwise at room temperature. -

Reaction: Stir for 4 hours. The 2,6-dibromo isomer is less soluble and typically precipitates.

-

Checkpoint (Self-Validating):

-

Isolation: Filter the precipitate, wash with cold water and dilute NaHSO

(to remove excess Br

Step 2: Alkylation (Williamson Ether Synthesis)

-

Setup: Suspend the intermediate (1.0 eq) and K

CO -

Alkylation: Add 2-ethylhexyl bromide (2.5 eq) and a catalytic amount of 18-crown-6 (if using acetone) or KI.[1]

-

Reflux: Heat to 80–100 °C under N

for 12–24 hours. -

Checkpoint (Self-Validating):

-

Work-up: Pour into water, extract with DCM, wash with brine, and dry over MgSO

. -

Purification: Recrystallize from Ethanol or perform column chromatography (Hexane/DCM) to remove mono-alkylated byproducts.

Application: Polymerization & Device Integration[1]

This monomer is primarily used as the electron-rich donor (D) unit in Donor-Acceptor (D-A) copolymers.[1]

Polymerization Logic (Suzuki Coupling)

-

Partners: Combine with electron-deficient monomers (e.g., Benzothiadiazole, Naphthalene Diimide) to tune the bandgap.

-

Catalyst System: Pd(PPh

) -

Conditions: Toluene/Aqueous K

CO

Device Architecture Diagram

Caption: Standard OPV device stack utilizing the target monomer in the photoactive Bulk Heterojunction (BHJ) layer.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Protect from light to prevent slow debromination or oxidation.[1]

-

Disposal: Halogenated organic waste.[1] Do not dispose of in standard drains.[1]

References

-

Royal Society of Chemistry (RSC). (2012).[1] Conjugated polymers based on naphthalene diimide for organic electronics. Journal of Materials Chemistry C. Retrieved from [Link]

Sources

Technical Monograph: 2,6-Dibromo-1,5-bis((2-ethylhexyl)oxy)naphthalene

The following technical guide is structured to provide an exhaustive analysis of 2,6-Dibromo-1,5-bis((2-ethylhexyl)oxy)naphthalene , focusing on its synthesis, purification, and application in organic electronics and bio-electronic interfaces.

Synthesis, Characterization, and Application in Organic Bio-Electronics[1][2]

Executive Summary & Chemical Identity

2,6-Dibromo-1,5-bis((2-ethylhexyl)oxy)naphthalene is a high-purity halogenated building block used primarily in the synthesis of conjugated polymers for Organic Photovoltaics (OPVs), Organic Field-Effect Transistors (OFETs), and emerging Organic Electrochemical Transistors (OECTs). Its naphthalene core, functionalized with solubilizing 2-ethylhexyl chains and reactive bromine sites, makes it a critical monomer for "push-pull" low-bandgap copolymers.

While traditionally categorized under materials science, this compound is gaining traction in bio-electronics , where organic semiconductors are used to create soft, biocompatible interfaces for neural sensing and smart drug delivery systems.

Chemical Specifications

| Property | Specification |

| CAS Number | 945921-75-5 |

| IUPAC Name | 2,6-Dibromo-1,5-bis(2-ethylhexoxy)naphthalene |

| Molecular Formula | C₂₆H₃₈Br₂O₂ |

| Molecular Weight | 542.39 g/mol |

| Appearance | White to Off-white Crystalline Solid |

| Solubility | Soluble in CHCl₃, THF, Toluene, Chlorobenzene; Insoluble in Water |

| Reactive Sites | C-2 and C-6 (Aryl Bromides) for Pd-catalyzed coupling |

| Core Function | Electron-rich Donor Unit (D) or Spacer |

Synthetic Architecture & Protocol

To ensure "Electronic Grade" purity (>99.9%), a rigorous synthetic strategy is required. While direct bromination of dialkoxynaphthalene is possible, it often suffers from poor regioselectivity (yielding 4,8-isomers).

The Authoritative Route described below utilizes 2,6-dibromo-1,5-dihydroxynaphthalene as the starting scaffold to lock in the regiochemistry before alkylation.

The "Pre-Brominated Scaffold" Protocol

Reaction Logic: This pathway avoids the formation of inseparable structural isomers by establishing the bromine positions on the naphthalene core before attaching the steric bulk of the alkyl chains.

Reagents:

-

Substrate: 2,6-Dibromo-1,5-dihydroxynaphthalene (CAS 84-59-3).

-

Alkylation Agent: 2-Ethylhexyl bromide (CAS 18908-66-2).

-

Base: Potassium Carbonate (K₂CO₃) - anhydrous.

-

Solvent: DMF (N,N-Dimethylformamide) or Acetone.

-

Catalyst: 18-Crown-6 (Optional, phase transfer catalyst to accelerate kinetics).

Step-by-Step Methodology:

-

Preparation: In a dry 3-neck round-bottom flask equipped with a condenser and nitrogen inlet, dissolve 2,6-Dibromo-1,5-dihydroxynaphthalene (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Deprotonation: Add K₂CO₃ (3.0 eq) and stir at room temperature for 30 minutes. The solution typically darkens as the phenoxide anion is generated.

-

Alkylation: Dropwise add 2-Ethylhexyl bromide (2.5 eq) via a syringe or dropping funnel.

-

Reflux: Heat the mixture to 80–90°C under nitrogen atmosphere for 12–24 hours. Monitor reaction progress via TLC (Hexane:DCM 4:1). The starting diol spot (polar) should disappear, replaced by the non-polar product spot.

-

Workup: Cool to room temperature. Pour the mixture into ice-cold water (10x volume). The product will precipitate as a solid or oil. Extract with Dichloromethane (DCM) (3x).

-

Washing: Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.

Visualization: Synthetic Workflow

Figure 1: The regioselective synthetic pathway ensuring the 2,6-substitution pattern is locked prior to alkylation.

Purification & Quality Control (Self-Validating System)

For drug delivery biosensors or OPV devices, trace impurities (metal catalysts, mono-alkylated byproducts) act as charge traps, destroying performance.

Purification Protocol:

-

Column Chromatography:

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: Gradient from 100% Hexane to 5% DCM/Hexane. The non-polar dialkylated product elutes first; mono-alkylated impurities elute later.

-

-

Recrystallization (The Critical Step):

-

Dissolve the crude solid in a minimum amount of boiling Ethanol or Isopropanol .

-

Allow to cool slowly to room temperature, then to 4°C.

-

Filter the white crystals. Repeat twice for electronic grade.

-

QC Parameters:

-

¹H NMR (CDCl₃): Verify the ratio of aromatic protons (naphthalene core) to aliphatic protons (ethylhexyl chain). The integration must match perfectly.

-

Diagnostic Signal: The O-CH₂ doublet (approx 4.0 ppm) confirms ether linkage.

-

-

Elemental Analysis: Carbon/Hydrogen ratios must be within 0.3% of theoretical values.

Application Architecture: From Monomer to Device

This monomer is designed for Suzuki-Miyaura or Stille polycondensation. It serves as an electron-rich "Donor" unit, typically paired with electron-deficient "Acceptors" (like Naphthalene Diimide - NDI) to create Low Bandgap Polymers.

Polymerization Logic

-

Mechanism: Palladium-catalyzed cross-coupling.

-

Role: The alkoxy groups elevate the HOMO level (improving hole transport) and provide solubility for solution processing (spin coating/printing).

-

Target Polymers: P(NDI2OD-T2) analogues or Naphthalene-based ladder polymers.

Bio-Electronic Relevance (Drug Development Interface)

In the context of drug development, polymers derived from this monomer are used in Organic Electrochemical Transistors (OECTs) .

-

Function: These transistors convert ionic signals (from biological media) into electronic signals.

-

Use Case: Real-time monitoring of cell viability or drug potency on "Organ-on-Chip" platforms. The naphthalene core provides the necessary stability against electrochemical oxidation in aqueous media.

Visualization: Polymerization & Device Utility

Figure 2: Logic flow from monomer selection to bio-electronic device fabrication.

References

-

Smith, K., et al. (2022).[1] Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Arkivoc. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 2,6-Dibromonaphthalene-1,5-diol Specifications. Retrieved from [Link]

-

National Institutes of Health (NIH). (2021). Effects of Structured Solids on Regioselectivity of Dibromination of Naphthalene. MDPI. Retrieved from [Link]

Sources

Technical Guide: Alkylation of 2,6-Dibromo-1,5-Dihydroxynaphthalene

Executive Summary & Chemical Significance[1]

The alkylation of 2,6-dibromo-1,5-dihydroxynaphthalene (2,6-DB-1,5-DHN) is a pivotal transformation in the synthesis of soluble, rigid-rod polymers, porous organic frameworks (POFs), and macrocyclic hosts like pillar[n]arenes.

While 1,5-dihydroxynaphthalene (1,5-DHN) is a common commodity chemical, its brominated derivative, 2,6-DB-1,5-DHN, possesses two distinct chemical handles:

-

Nucleophilic Oxygen Sites (1,5-positions): Allow for the introduction of solubilizing alkyl chains or functional linkers via Williamson ether synthesis.

-

Electrophilic Aryl Halide Sites (2,6-positions): Enable palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) post-alkylation to extend the conjugated backbone.

The Challenge: The primary synthetic hurdle is the ortho-halo steric effect . The bromine atoms at positions 2 and 6 are immediately adjacent to the hydroxyl groups at positions 1 and 5. This steric crowding can retard the rate of

Chemical Basis & Retrosynthesis

The transformation is a double Williamson Ether Synthesis . The reaction is governed by the acidity of the naphtholic protons (

Reaction Pathway

The reaction proceeds via a stepwise mechanism:

-

Deprotonation: Base removes the proton from one -OH group.

-

First Alkylation: The phenoxide attacks the alkyl halide (R-X).

-

Second Deprotonation/Alkylation: The process repeats at the distal -OH.

Note: Due to the symmetry of the naphthalene core, the electronic effect of the first alkoxy group on the second hydroxyl is minimal, but solubility changes drastically after the first alkylation.

Figure 1: Stepwise alkylation pathway. The steric bulk of the ortho-bromine atom can impede the initial attack.

Experimental Methodology

This section details the optimized protocol for synthesizing 2,6-dibromo-1,5-bis(octyloxy)naphthalene , a standard precursor for soluble conjugated polymers. This protocol is adaptable for methyl (MeI), ethyl (EtBr), or other alkyl halides.

Reagents & Materials[2][3][4]

| Reagent | Equiv.[1][2] | Role | Critical Note |

| 2,6-DB-1,5-DHN | 1.0 | Substrate | Ensure dryness; water quenches alkyl halides. |

| 1-Bromooctane | 3.0 - 4.0 | Electrophile | Excess required to drive kinetics to dialkylation. |

| Potassium Carbonate ( | 4.0 - 5.0 | Base | Anhydrous, finely ground. Mild enough to prevent side reactions. |

| Acetone or DMF | Solvent | Medium | Acetone (Reflux) for simple alkyls; DMF (80°C) for long chains. |

| 18-Crown-6 | 0.05 | Catalyst | Phase transfer catalyst (optional) to accelerate reaction in Acetone. |

Step-by-Step Protocol (Standard Scale: 10 mmol)

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

) or Argon. -

Solubilization: Add 2,6-DB-1,5-DHN (3.18 g, 10 mmol) and anhydrous DMF (40 mL). Stir until the solid is mostly dispersed (complete solubility may not occur until deprotonation).

-

Activation: Add anhydrous

(6.9 g, 50 mmol). The suspension may turn a darker color (yellow/greenish) indicating phenoxide formation. Stir at Room Temperature (RT) for 15 minutes. -

Alkylation: Add 1-Bromooctane (5.2 mL, ~30 mmol) dropwise via syringe.

-

Heating: Heat the mixture to 80°C (internal temperature).

-

Why 80°C? High enough to overcome the ortho-bromo steric barrier, but low enough to prevent DMF decomposition or ether cleavage.

-

-

Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 9:1).

-

Reactant: Low

(near baseline). -

Mono-alkyl: Mid

. -

Di-alkyl Product: High

(fluorescent under UV). -

Time: Typically 12–24 hours.

-

-

Workup:

-

Cool to RT.

-

Pour the reaction mixture into ice-water (300 mL) with vigorous stirring. The product will precipitate as a solid.

-

Filter the precipitate and wash with water (to remove DMF/Base) and cold methanol (to remove excess alkyl halide).

-

-

Purification: Recrystallize from Ethanol or Acetone. If necessary, purify via column chromatography (Silica gel, Hexane/DCM gradient).

Decision Matrix: Solvent & Base Selection

Not all alkylations are equal. Use this logic flow to select conditions based on your R-group.

Figure 2: Process optimization decision tree for maximizing yield based on electrophile reactivity.

Characterization & Validation

To ensure the integrity of the 2,6-dibromo-1,5-dialkoxynaphthalene product, specific spectral signatures must be verified.

NMR Spectroscopy ( NMR, )

The symmetry of the molecule simplifies the spectrum.

-

Aromatic Region: You will see two doublets (or a singlet if resolution is low) representing the naphthalene protons. The protons at positions 3,7 and 4,8 are chemically equivalent pairs.

- 7.6–7.8 ppm (d, 2H, Ar-H)

- 7.3–7.5 ppm (d, 2H, Ar-H)

-

Alpha-Protons (-O-

-): The triplet corresponding to the protons adjacent to the oxygen is the critical diagnostic peak.- 4.0–4.2 ppm (t, 4H).

-

Validation: If this peak integrates to <4H relative to the aromatic region, mono-alkylation is present.

Mass Spectrometry

-

Isotope Pattern: Due to the two Bromine atoms, the molecular ion

will show a distinctive 1:2:1 triplet pattern (corresponding to -

Example (R=Methyl):

. MW

Applications & Downstream Chemistry

The resulting 2,6-dibromo-1,5-dialkoxynaphthalene is a "bifunctional monomer."

Polymerization (Suzuki Polycondensation)

Reacting the product with benzene-1,4-diboronic acid esters yields alternating copolymers. The bulky alkoxy groups (introduced in the step described above) prevent

Macrocyclization

This scaffold is a precursor to Pillar[n]arenes and Naphthocages . The electron-rich dialkoxy core can undergo condensation with aldehydes (paraformaldehyde) under Lewis acid catalysis, although the bromine atoms are typically removed or utilized for further functionalization after ring formation.

References

-

Beilstein Journal of Organic Chemistry Title: Naphthalene diimides with improved solubility for visible light photoredox catalysis.[1] Context: Describes the synthesis of core-substituted naphthalene derivatives using 2,6-dibromo precursors. Source:

-

Arkivoc Title: Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Context: Provides background on the regioselective bromination to obtain the 2,6-dibromo core. Source:[3]

-

TCI Chemicals Title: Product Specification: 2,6-Dibromo-1,5-dihydroxynaphthalene.[4] Context: Physical properties and commercial availability of the starting material.[5][1] Source:

-

Journal of Chemical Research Title: A Convenient and Efficient Synthesis of 2,6-Dihydroxynaphthalene.[6][7] Context: Background on the synthesis of the dihydroxynaphthalene scaffold. Source:[6]

Sources

- 1. BJOC - Naphthalene diimides with improved solubility for visible light photoredox catalysis [beilstein-journals.org]

- 2. chemscene.com [chemscene.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. pure-synth.com [pure-synth.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of High-Purity 2,6-Dihydroxynaphthalene [yyhx.ciac.jl.cn]

Technical Guide: Design and Synthesis of Soluble Naphthalene Monomers for High-Performance Conjugated Polymers

Executive Summary

Naphthalene-based conjugated polymers, particularly those derived from naphthalene diimides (NDIs), represent the backbone of modern n-type organic electronics. They are critical in Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and increasingly, Organic Electrochemical Transistors (OECTs) for bio-interfacing.

However, the intrinsic planarity of the naphthalene core creates a fundamental "solubility paradox": the same

Part 1: Molecular Design Principles

The Solubility vs. Packing Trade-off

To render naphthalene polymers soluble in processing solvents (chlorobenzene, chloroform, o-xylene) without destroying their electronic performance, we employ the "Hairy Rod" architecture. This involves attaching flexible aliphatic or glycolic side chains to the rigid aromatic backbone.

Critical Design Choice:

-

Position: Functionalization at the imide nitrogen (N-position) is preferred over the core (bay-position) for NDIs. N-functionalization solubilizes the molecule without twisting the conjugated backbone, preserving the Low-LUMO (Lowest Unoccupied Molecular Orbital) levels required for electron transport.

-

Chain Topology: Linear chains (e.g.,

-octyl) often fail to prevent aggregation in high molecular weight polymers. Branched chains (e.g., 2-octyldodecyl) are essential to increase entropy and solvent interaction, though they slightly reduce packing density.

Monomer Classes

| Class | Core Structure | Key Property | Application |

| Naphthalene Diimides (NDI) | Naphthalene-1,4,5,8-tetracarboxylic diimide | High electron affinity, air-stable n-type transport. | OFETs, OPVs, CMOS logic. |

| Alkoxy-Naphthalenes | 2,6-Dialkoxynaphthalene | Electron-rich (donor), tunable HOMO levels. | p-type polymers, OLEDs. |

| Binaphthalenes | 1,1'-Binaphthyl | Axial chirality. | Chiral sensors, CPL emitting materials. |

Part 2: The Gold Standard Protocol – Regio-Pure NDI Synthesis

The synthesis of the monomer 2,6-dibromo-N,N'-bis(2-octyldodecyl)-naphthalene-1,4,5,8-bis(dicarboximide) is the critical gateway to high-performance polymers.

The "Expert" Insight: Many standard protocols suggest imidization first, followed by bromination. Do not follow this route. Brominating the NDI core after alkylation often leads to a mixture of 2,6- and 2,7-isomers which are nearly impossible to separate, leading to energetic disorder in the final polymer. The Superior Protocol: Brominate the anhydride first to isolate the pure 2,6-isomer, then imidize.

Workflow Visualization

Caption: Optimized "Bromination-First" synthetic route ensuring regio-chemical purity of the 2,6-dibromo monomer, essential for defect-free polymer backbones.

Detailed Experimental Protocol

Step 1: Synthesis of 2,6-Dibromo-1,4,5,8-naphthalenetetracarboxylic dianhydride

Reference: This protocol adapts the high-yield method using dibromohydantoin (DBH) [1].

-

Reagents: NDA (5.0 g, 18.6 mmol), 5,5-dimethyl-1,3-dibromohydantoin (DBH) (2.7 g, 9.4 mmol), conc. Sulfuric Acid (

, 100 mL). -

Procedure:

-

Dissolve NDA in conc.

at room temperature. The solution will be dark. -

Add DBH portion-wise over 30 minutes.

-

Stir at room temperature for 24 hours. Note: Unlike bromination of PDI, this does not require iodine catalysis.

-

Pour the reaction mixture onto crushed ice (500 g). A yellow precipitate will form.[1]

-

Filter and wash with water until neutral pH.

-

Purification (Critical): Recrystallize from nitrobenzene or acetic anhydride to remove 2,3,6-tribromo impurities.

-

-

Validation:

NMR (DMSO-

Step 2: Imidization with Solubilizing Chain (2-Octyldodecylamine)

-

Reagents: 2,6-Dibromo-NDA (2.0 g), 2-octyldodecylamine (3.5 eq), Propionic acid (solvent/catalyst),

-Xylene. -

Procedure:

-

Purification: Column chromatography (Silica gel, Chloroform/Hexane 1:1).

-

Yield: Typically 60-75% as a yellow/orange waxy solid.

Part 3: Polymerization Strategy (Stille Coupling)

Once the soluble monomer (NDI-2OD-Br2) is obtained, it is typically copolymerized with a donor unit (e.g., Bithiophene) to create the donor-acceptor polymer P(NDI2OD-T2).

Reaction Cycle

Stille coupling is preferred over Suzuki for NDIs because boronic esters of electron-deficient NDIs are unstable (prone to protodeboronation).

Caption: The Stille coupling catalytic cycle. Strict oxygen exclusion is required to prevent homocoupling defects.

Troubleshooting Low Molecular Weight

If GPC indicates low

-

Stoichiometry: Ensure strictly 1:1.02 ratio (slight excess of stannyl monomer accounts for destannylation).

-

Dryness: Moisture kills the stannyl reagent. Dry toluene over Na/Benzophenone.

-

Ligand: Switch from

to

Part 4: Characterization & Validation Data

To ensure the synthesized monomers meet the "Electronic Grade" standard, compare your results against these benchmarks.

Solubility & Thermal Properties Table

Effect of side-chain engineering on NDI monomer properties.

| Side Chain (R) | Structure | Solubility ( | Melting Point ( | Notes |

| Linear C8 | < 5 mg/mL | > 200°C | Poor solubility; aggregates rapidly. | |

| 2-Ethylhexyl | Branched C8 | ~ 20 mg/mL | 145°C | Good for small molecules, marginal for polymers. |

| 2-Octyldodecyl | Branched C20 | > 100 mg/mL | 58°C | Standard. Excellent solubility, low |

| TEG-based | Glycol ether | ~ 50 mg/mL (Polar) | 110°C | Used for OECTs (ion transport); soluble in polar solvents. |

Self-Validating Analytical Checks

-

NMR Purity: The aromatic region (8.5 - 9.0 ppm) must show clean singlets. Doublets imply mono-bromination or regio-isomers (2,7-substitution).

-

Elemental Analysis: Br content must be within 0.3% of theoretical. Excess Br suggests trapped inorganic salts; low Br suggests debromination.

-

Color: Pure NDI-2OD-Br2 is bright yellow. A brownish tint indicates amine oxidation products (remove via column chromatography).

References

-

Gao, X. et al. "Dibromohydantoin: A Convenient Brominating Reagent for 1,4,5,8-Naphthalenetetracarboxylic Dianhydride." ResearchGate / Organic Chemistry Literature.

-

Yan, H. et al. "A High-Mobility Electron-Transporting Polymer for Printed Transistors." Nature 457, 679–686 (2009). (Seminal paper on P(NDI2OD-T2)).

-

Sommer, M. "Conjugated polymers based on naphthalene diimide for organic electronics." Journal of Materials Chemistry C, 2014.

-

Usta, H. et al. "Side-chain engineering of naphthalene diimide derivatives." ResearchGate.[1][4][5]

-

BenchChem. "The Genesis of a High-Performance Monomer: Synthesis of Naphthalene-2,6-dicarboxylate."

Sources

Engineering Naphthalene-Based Blue-Emitting Polymers: From Optoelectronics to Advanced Bioimaging

An In-Depth Technical Whitepaper for Materials Scientists and Drug Development Professionals

Executive Summary

The development of stable, deep-blue emitting polymers is a critical bottleneck in both next-generation organic light-emitting diodes (OLEDs) and advanced fluorescent bioimaging. Achieving pure blue emission requires a wide bandgap, making the polymer highly susceptible to oxidative degradation (e.g., keto-defect formation) and aggregation-caused quenching (ACQ).

Naphthalene derivatives have emerged as highly versatile precursors to overcome these challenges. Characterized by a rigid, planar, fused-ring system and large π-electron conjugation, naphthalene provides exceptional photostability and high quantum yields[1]. This whitepaper explores the mechanistic foundations of naphthalene-based polymers, detailing how structural geometry variations dictate optoelectronic performance, and how these same precursors are engineered into two-photon fluorescent probes for tracking critical biomarkers in live biological systems.

Mechanistic Foundations: Bandgap Engineering & Aggregation Control

The photophysical behavior of a naphthalene-based polymer is intrinsically linked to the regiochemistry of its monomeric linkages. Causality in structural design is paramount when engineering materials for specific applications.

The Linkage Dilemma: 2,6- vs. 1,4-Naphthalene

-

2,6-Linkages (The Planarity Problem): Polymers synthesized from 2,6-dibromonaphthalene exhibit a highly planar conformation. In solution, this results in exceptional quantum efficiencies (Φ = 0.60 to 0.96)[2]. However, in the solid state (e.g., OLED thin films), this extreme planarity drives strong intermolecular π-π stacking. This stacking leads to excimer formation, which causes an undesirable bathochromic (red) shift, severely compromising the purity of the blue emission[2].

-

1,4-Linkages (The Twisted Backbone Solution): To circumvent ACQ and maintain pure blue emission, researchers utilize 1,4-naphthalene linkages combined with non-planar comonomers (such as phenothiazine or triphenylamine-substituted fluorene)[3]. This geometric variation forces the polymer backbone into a twisted, sterically hindered conformation. By preventing molecular aggregation, the polymer maintains a pure blue emission (~450 nm) even at high concentrations in solid-state devices[3].

Intramolecular Charge Transfer (ICT)

Unsubstituted naphthalene exhibits relatively poor fluorescence (Φ ≈ 0.23)[4]. However, by functionalizing the naphthalene core with specific electron-donating and electron-accepting groups, scientists induce an 4[4]. This dramatically enhances fluorescence and allows the emission wavelength to be finely tuned, which is critical for developing targeted biological probes.

Quantitative Photophysical Profiles

The following table summarizes the photophysical data of representative naphthalene-based polymers and probes, illustrating the relationship between structural modification and optical performance.

| Material / Probe | Structural Core | Target Application | Excitation (λex) | Emission (λem) | Quantum Yield (Φ) |

| 2,6-Polynaphthalene | 2,6-linked naphthalene | Solid-State OLEDs | ~350 nm | ~420 nm | 0.60 – 0.96[2] |

| PNP(1,4)-TF | 1,4-linked + TF comonomer | Aggregation-Resistant OLEDs | - | ~450 nm | High[3] |

| NHS1 Probe | Azidonaphthalene (D-π-A) | H2S Bioimaging | Two-Photon | Blue/Green | High[5] |

| BTDAN-COX-2 | Naphthalene + COX-2 Inhibitor | COX-2 Bioimaging | Two-Photon | Blue | High (Off-On)[6] |

| Unsubstituted Naphthalene | Baseline Core | Photophysical Baseline | 270 nm | - | 0.23[4] |

Protocol I: Synthesis of Aggregation-Resistant Naphthalene Copolymers

To achieve the twisted backbone necessary for pure blue solid-state emission, a palladium-catalyzed Suzuki-Miyaura polycondensation is employed.

Mechanistic Rationale: Suzuki coupling is selected because it allows for the precise, strictly alternating copolymerization of 1,4-dibromonaphthalene with a boronic acid-functionalized non-planar comonomer. This strict alternation is required to tightly control the HOMO/LUMO bandgap[7].

Step-by-Step Methodology:

-

Monomer Preparation: Combine equimolar amounts of 1,4-dibromonaphthalene and a non-planar comonomer (e.g., phenothiazine diboronic acid) in a Schlenk flask.

-

Solvent & Base Addition: Add a biphasic mixture of toluene and aqueous potassium carbonate (K₂CO₃, 2M). Causality: The biphasic system dissolves both the organic monomers and the inorganic base required to activate the boronic acid for transmetalation.

-

Rigorous Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles and backfill with Argon. Causality: Oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II), which halts the catalytic cycle and results in low-molecular-weight oligomers rather than high-performance polymers.

-

Catalyst Injection: Add a catalytic amount (1-2 mol%) of Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄].

-

Polymerization: Reflux the mixture at 90°C for 48 hours under vigorous stirring.

-

End-Capping & Purification: Quench the reaction with bromobenzene, followed by phenylboronic acid to end-cap reactive termini. Precipitate the polymer in cold methanol, filter, and purify via Soxhlet extraction (using acetone to remove oligomers, then chloroform to extract the target polymer).

Caption: Workflow of Suzuki polycondensation for twisted-backbone blue-emitting polymers.

Application in Drug Development: Two-Photon Fluorescent Probes

Beyond optoelectronics, naphthalene derivatives are highly valued in drug development and pathology for tracking gaseous signaling molecules (like H₂S) or inflammatory enzymes (like COX-2)[5][6].

The Two-Photon (TP) Advantage: Traditional single-photon probes require high-energy UV/blue light for excitation, which causes severe phototoxicity and suffers from shallow tissue penetration. Naphthalene-based TP probes are excited by two simultaneous lower-energy near-infrared (NIR) photons. This provides deeper tissue penetration, minimizes background autofluorescence, and ensures excitation only occurs at the focal point[5][6].

Mechanism of Action (BTDAN-COX-2): The 6 links a polarity-sensitive naphthalene fluorophore to a COX-2 inhibitor recognition group[6]. In the absence of COX-2, the molecule assumes a folded conformation. In this state, fluorescence is completely quenched via Photoinduced Electron Transfer (PET) between the fluorophore and the recognition group. Upon binding to ultratrace levels of COX-2, the molecule unfolds, blocking the PET pathway and triggering a massive "off-on" fluorescent signal[6].

Caption: Off-On fluorescence mechanism via Photoinduced Electron Transfer (PET) modulation.

Protocol II: Live-Cell Bioimaging with Naphthalene Probes

This self-validating protocol ensures high signal-to-noise ratios when utilizing hydrophobic naphthalene probes in live biological systems.

Step-by-Step Methodology:

-

Probe Preparation: Dissolve the naphthalene-based probe (e.g., NHS1 or BTDAN-COX-2) in cell-culture grade DMSO to create a 1 mM stock solution. Causality: The rigid, conjugated naphthalene core is highly hydrophobic; DMSO is required to prevent immediate precipitation[4].

-

Cell Incubation: Dilute the stock solution in pre-warmed culture medium to a final working concentration (typically 1–5 μM). Incubate live cells (e.g., HeLa or macrophages) for 30–60 minutes at 37°C.

-

Stringent Washing: Remove the staining solution and wash the cells 3 times with pre-warmed PBS. Causality: Unbound hydrophobic probes will adhere to the lipid bilayer or culture dish, creating false-positive background fluorescence. Stringent washing isolates the signal to internalized, target-bound probes[4].

-

Two-Photon Imaging: Mount the cells on a confocal microscope equipped with a Ti:Sapphire femtosecond pulsed laser. Tune the excitation wavelength to ~740 nm (for TP excitation). Collect the emission signal using the appropriate bandpass filter (e.g., 450–500 nm for blue/green emission).

References

- Source: PubMed (nih.gov)

- Source: Analytical Chemistry (acs.org)

- Application Notes: Naphthalene-Based Derivatives as Fluorescent Probes for Cellular Imaging Source: Benchchem URL

- Source: Analytical Chemistry (acs.org)

- Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs Source: MDPI URL

- Source: nii.ac.

- Blue-Light-Emitting Fluorene-Based Polymers with Tunable Electronic Properties Source: ACS URL

Sources

- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 3. Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 20.210.105.67 [20.210.105.67]

2,6-Functionalized Naphthalene Building Blocks: A Technical Guide to Synthesis, Materials Science, and Drug Discovery

Executive Summary

In advanced molecular design, the spatial orientation of functional groups dictates the macroscopic properties of the resulting material or the biological efficacy of a pharmacophore. The 2,6-disubstituted naphthalene core represents a privileged scaffold in organic chemistry. Unlike its 1,4- or 1,8-isomers, the 2,6-substitution pattern provides a rigid, pseudo-linear geometric axis (approximately 180°). This unique topology maximizes

As a Senior Application Scientist, I have structured this guide to move beyond basic reaction schemes, detailing the causality behind experimental choices and providing self-validating protocols for the synthesis and application of 2,6-functionalized naphthalenes.

The Rationale Behind the 2,6-Architecture

When designing an organic field-effect transistor (OFET) or a rigid biological linker, the choice of the 2,6-naphthalene core over a biphenyl system is highly deliberate. The fused bicyclic nature of naphthalene enforces absolute planarity, preventing the torsional twisting often observed between the two phenyl rings of a biphenyl linker. This enforced planarity serves two critical functions:

-

Electronic: It ensures unbroken

-conjugation across the molecule, directly translating to higher intermolecular charge-carrier mobility in organic semiconductors and red-shifted absorption in fluorescent dyes. -

Steric/Structural: It acts as a predictable, rigid spacer that precisely positions terminal functional groups or interacting warheads without the conformational noise associated with flexible aliphatic chains[1].

Core Precursors and Synthetic Methodologies

The functionalization of the 2,6-naphthalene axis relies heavily on three primary building blocks, each tailored for specific downstream applications.

A. 2,6-Dibromonaphthalene: The Cross-Coupling Workhorse

2,6-Dibromonaphthalene is the premier starting material for generating extended conjugated systems via palladium-catalyzed cross-coupling reactions. Because the carbon-bromine bonds are highly reactive toward oxidative addition by Pd(0) species, this core can be symmetrically or asymmetrically functionalized using Suzuki-Miyaura (aryl/alkyl boronic acids), Sonogashira (terminal alkynes), or Buchwald-Hartwig (amines) couplings.

Workflow for synthesizing 2,6-naphthalene derivatives via cross-coupling.

B. 2,6-Naphthalenedicarboxylic Acid (2,6-NDA)

2,6-NDA is an aromatic dicarboxylic acid utilized primarily where condensation or coordination chemistry is required[2]. It is the essential monomer for polyethylene naphthalate (PEN), a high-performance polyester. Furthermore, its dual carboxylate functionality makes it an ideal organic linker for assembling Metal-Organic Frameworks (MOFs), providing excellent control over polymer architecture and molecular orientation[2].

C. 2,6-Dibromonaphthalene-1,4,5,8-tetracarboxylic Dianhydride (NTCDA-2Br)

This highly electron-deficient core is used to synthesize core-substituted naphthalene diimides (c-NDIs). By utilizing mechanochemical activation (e.g., vibratory ball milling), researchers can rapidly synthesize 2,6-dibromonaphthalenediimide (DBND) in a fraction of the time required for traditional solution-phase synthesis, creating critical n-type organic semiconductors[3].

Quantitative Performance of 2,6-Naphthalene Derivatives

To illustrate the efficacy of these building blocks, the following table summarizes the quantitative performance metrics of various 2,6-functionalized materials across different scientific domains.

Table 1: Quantitative Performance Metrics of 2,6-Naphthalene Derived Materials

| Material / Derivative | Application | Key Quantitative Metric | Synthesis Method | Citation |

| YF02 Organic Dye | Dye-Sensitized Solar Cells | Efficiency ( | Cross-coupling | |

| Fe-NDC MOF | Nanocarrier / Drug Delivery | Pore Dia. = 139.2–148.5 Å, Particle Size = 300–450 nm | Solvothermal / Microwave | [4] |

| Nd(III) 2,6-NDC MOF | Gas Sorption (N | BET Surface Area = 149.62 m | Solvothermal | |

| DBND (Core-NDI) | Organic Electronics | Reaction Time = 5 h (vs 24 h in solution) | Mechanochemical (VBM) | [3] |

(Note: The superior performance of the YF02 dye over its 1,2-disubstituted analogs highlights how the 2,6-framework enhances incident-photo-to-current conversion efficiency.)

Field-Proven Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, emphasizing the chemical causality behind each procedural step.

Protocol 1: Synthesis of 2,6-Di(aryl)naphthalene via Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of extended

1. Reagent Preparation & Degassing:

-

Step: In a 250 mL round-bottom flask, combine 2,6-dibromonaphthalene (1.0 eq) and the desired arylboronic acid (2.1 eq). Add dry tetrahydrofuran (THF) or toluene.

-

Causality: The solvent must be rigorously degassed (via freeze-pump-thaw or Ar sparging). Oxygen must be excluded not only to prevent the oxidation of the active Pd(0) catalyst but also to suppress the competitive oxidative homocoupling of the boronic acid, which would consume reagents and complicate purification.

2. Catalyst and Base Addition:

-

Step: Under positive nitrogen pressure, quickly add Pd(PPh

) -

Causality: Na

CO

3. Self-Validation & Purification:

-

Validation: Monitor the reaction via GC-MS or TLC. The presence of a mono-coupled intermediate indicates incomplete reaction. The reaction is self-validating when GC-MS shows the complete disappearance of the 2,6-dibromonaphthalene mass peak and the emergence of the target di-substituted mass.

-

Step: Extract with chloroform, dry over MgSO

, and purify via silica gel column chromatography followed by recrystallization.

Protocol 2: Solvothermal Assembly of Fe-NDC Metal-Organic Frameworks

This protocol outlines the synthesis of a porous Fe-NDC MOF used as a nanocarrier for anticancer drug delivery[4].

1. Precursor Mixing:

-

Step: Dissolve Iron(III) nitrate nonahydrate and 2,6-naphthalenedicarboxylic acid (2,6-NDA) in N,N-Dimethylformamide (DMF) in a Teflon-lined stainless steel autoclave.

-

Causality: The choice of DMF is critical. It does not merely act as a solvent; under solvothermal conditions (>100 °C), DMF slowly hydrolyzes to release dimethylamine. This in-situ generation of a weak base gradually deprotonates the carboxylic acids of 2,6-NDA. This controlled deprotonation prevents rapid, chaotic precipitation, driving the thermodynamically favored assembly of highly crystalline Secondary Building Units (SBUs).

2. Solvothermal / Microwave Irradiation:

-

Step: Heat the mixture in a conventional electric oven (Fe-NDC-O) or via microwave irradiation (Fe-NDC-M) at optimized temperatures for 12-24 hours.

-

Causality: Microwave irradiation provides uniform volumetric heating, rapidly nucleating the MOF crystals and resulting in narrower particle size distributions (50-80 nm diameter) compared to conventional heating[4].

3. Self-Validation:

-

Validation: Following washing and activation (solvent exchange and vacuum drying), the material must be validated using Powder X-ray Diffraction (PXRD) to confirm the crystalline phase against simulated patterns. Nitrogen sorption (BET analysis) is mandatory to confirm that the pores are fully evacuated and accessible (target pore diameter ~140 Å)[4].

Solvothermal assembly of 2,6-NDA and metal nodes into porous MOFs.

The 2,6-Naphthalene Pharmacophore in Drug Discovery

Beyond materials science, the 2,6-naphthalene core is a highly prized structural motif in medicinal chemistry. When designing targeted cancer therapies, such as Epidermal Growth Factor Receptor (EGFR) inhibitors, researchers utilize naphthalene-bis-triazole hybrids[1].

The 2,6-disubstitution pattern acts as a rigid linker. By tethering two active "warheads" at the 2 and 6 positions, the molecule is forced into a specific spatial geometry. This rigidity drastically reduces the entropic penalty that occurs when a flexible drug molecule binds to a protein target. Because the molecule is already pre-organized in the active conformation, the binding affinity (

References

1.[2] 2,6-Naphthalenedicarboxylic Acid丨CAS 1141-38-4 - Hangzhou Leap Chem Co., Ltd. 2 2. Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors - RSC Advances. 3. Assembly of three Nd(iii) 2,6-naphthalenedicarboxylates (ndc2−) 3D coordination polymers based on various secondary building units (SBUs) - RSC Publishing. 4.[4] Synthesis of Metal-Organic Framework from Iron Nitrate and 2,6-Naphthalenedicarboxylic Acid and Its Application as Drug Carrier - PubMed. 4 5. Structure–property relationship of naphthalene based donor–π–acceptor organic dyes for dye-sensitized solar cells - Journal of Materials Chemistry. 6.[3] The synthesis of novel core-substituted naphthalene diimides via Suzuki cross-coupling and their properties - ResearchGate. 3 7.[1] Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones Bearing Dihydroxy Naphthalene Moiety as Epidermal Growth Factor Receptor Inhibitors - MDPI. 1

Sources

Electronic Properties and Supramolecular Dynamics of Dialkoxynaphthalene Monomers: A Technical Guide for Advanced Materials and Therapeutics

Executive Summary

Dialkoxynaphthalenes (DANs) represent a highly versatile class of electron-rich aromatic building blocks. The strategic positioning of the alkoxy substituents (e.g., 1,5-, 2,3-, or 2,7-) fundamentally dictates the monomer's steric profile, HOMO/LUMO energetics, and intermolecular interaction capabilities. As an application scientist, I have observed that mastering the regio-chemistry of DANs allows researchers to precisely engineer materials ranging from self-assembling liquid crystals to high-efficiency organic photovoltaics (OPVs) and biomimetic catalysts. This whitepaper dissects the electronic properties of DAN monomers, explains the causality behind their experimental behaviors, and provides field-proven, self-validating protocols for their characterization.

Regio-Isomeric Control of Electronic Properties

The core utility of dialkoxynaphthalenes stems from the strong mesomeric (+M) electron-donating effect of the alkoxy groups (-OR) conjugated with the fused naphthalene π-system. However, the position of these groups dictates the specific application:

-

1,5-Dialkoxynaphthalene (1,5-DAN): This substitution pattern creates a highly symmetric, electron-rich core. The electron density generates a strong quadrupole moment with a partial negative charge localized on the face of the aromatic ring. This makes 1,5-DAN an ideal "donor" for face-centered π-π stacking with π-acidic molecules.

-

2,3-Dialkoxynaphthalene (2,3-DAN): By placing the alkoxy groups at the 2,3-positions, the 1,4-positions remain accessible for polymerization. When incorporated into conjugated polymers, 2,3-DAN extends the conjugation length compared to standard phenylene analogs. This structural feature deepens the Highest Occupied Molecular Orbital (HOMO) level (typically around -5.31 eV), which is critical for maximizing the open-circuit voltage (

) in OPV devices 1. -

2,7-Dialkoxynaphthalene (2,7-DAN): Often utilized in sterically constrained systems (such as peri-diselenides), the 2,7-substitution provides mesomeric donation that significantly raises the HOMO energy and lowers the oxidation potential. This electronic tuning accelerates single-electron transfer (SET) reactions in catalytic cycles 2.

Supramolecular Dynamics: The 1,5-DAN / NDI Paradigm

In supramolecular chemistry, the pairing of electron-rich 1,5-DAN with electron-deficient 1,4,5,8-naphthalenetetracarboxylic diimide (NDI) is a foundational paradigm. The causality behind their strong association lies in electrostatic complementarity; the electron-rich face of DAN perfectly aligns with the electron-poor face of NDI.

In aqueous environments, alternating sequences of DAN and NDI fold into pleated secondary structures known as aedamers (aromatic electron donor-acceptor foldamers) 3. In the solid state, these 1:1 mixtures direct the assembly of extended columns with alternating face-centered stacked structures, yielding highly tunable columnar mesophases (liquid crystals) that exhibit dramatic thermochromic phase separations upon crystallization 4.

Supramolecular assembly pathways of DAN-NDI charge-transfer complexes.

Organic Electronics: Conjugated Polymers via DAP

For organic photovoltaics, 2,3-DAN is frequently copolymerized with electron-deficient units (like benzothiadiazole) to form Donor-Acceptor (D-A) conjugated polymers. Historically, these were synthesized via Suzuki or Stille polycondensations. However, modern workflows utilize Direct Arylation Polymerization (DAP) .

The Causality of DAP: DAP is chosen because it relies on direct C-H bond activation, eliminating the need for pre-functionalization with toxic organotin reagents or unstable boronic acids. This reduces structural defects in the polymer backbone, ensuring higher charge carrier mobility. A prime example is the synthesis of PEHONDTBT, which achieves an ideal bandgap of 2.15 eV for solar energy harvesting 1.

Direct Arylation Polymerization (DAP) workflow for DAN-based polymers.

Biomimetic Catalysis: GPx-like Activity

In the realm of therapeutics, 2,7-dialkoxynaphthalene peri-diselenides are engineered to mimic Glutathione Peroxidase (GPx), an enzyme that protects cells from oxidative damage.

Mechanistic Insight: The rate-determining step in GPx mimetics is the oxidation of selenium by peroxides. By utilizing a sterically hindered 2,7-DAN core, the bulky substituents force the normally orthogonal C–Se–Se–C dihedral angle into a nearly coplanar geometry (0°). This conformational constraint maximizes orbital overlap, raises the HOMO energy, and significantly lowers the oxidation potential. Consequently, these 2,7-DAN catalysts exhibit oxidation rates up to 17.4 times faster than standard diphenyl diselenide 2.

Quantitative Optoelectronic Summary

The table below summarizes the electronic properties of key DAN-based systems. Note how the integration of the DAN unit consistently modulates the bandgap to suit specific applications.

| Material System | Substitution | Application | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Ref |

| PEHONDTBT | 2,3-DAN | Organic Solar Cells | -5.31 | -3.17 | 2.15 | 1 |

| P-C8 (DAD Molecule) | Dialkoxy | Organic Electronics | Shifted | Shifted | 1.89 | 5 |

| TNDI Complex | 1,5-DAN | Supramolecular Assembly | -6.45 | -2.71 | 3.74 | N/A |

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Electrochemical Profiling via Cyclic Voltammetry (CV)

Causality: Optical measurements only provide the energy difference between states. CV is strictly required to yield absolute HOMO/LUMO energy levels relative to a vacuum, which is critical for matching energy levels with fullerene (

-

Preparation: Dissolve the DAN-polymer in anhydrous

and drop-cast a thin film onto a glassy carbon working electrode. -

Electrolyte System: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (

) in anhydrous acetonitrile. -

Self-Validating Calibration: Add Ferrocene (Fc) directly to the electrolyte. The

redox couple acts as an internal standard, nullifying any solvent or reference electrode (Ag/Ag+) drift. -

Measurement: Run the voltammogram at a scan rate of 50 mV/s. Identify the oxidation onset (

) and reduction onset ( -

Calculation: Calculate the HOMO level assuming the absolute potential of the Standard Calomel Electrode (SCE) is -4.7 eV in vacuum.

- (Adjusting for the specific reference standard used).

Protocol B: NMR-Based Kinetic Assay for GPx-like Catalysis

Causality: Traditional UV-Vis assays for GPx activity suffer from overlapping absorbances between the aromatic diselenide catalysts and the products.

-

Reagent Setup: In an NMR tube, prepare a solution in

(95:5) containing:-

Benzyl thiol (0.031 M) - Stoichiometric reductant

- (0.035 M) - Oxidant

-

2,7-DAN peri-diselenide catalyst (0.0031 M)

-

-

Internal Standard: Add Dimethyl terephthalate (DMT, 0.0155 M). Self-Validating Mechanism: DMT ensures that any variations in NMR integration due to shimming or receiver gain are normalized.

-

Data Acquisition: Record

NMR spectra at 18 °C at regular 2-minute intervals. -

Analysis: Track the disappearance of the benzylic

protons of benzyl thiol and the appearance of the

References

-

Synthesis and Characterization of a 2,3-Dialkoxynaphthalene-Based Conjugated Copolymer via Direct Arylation Polymerization (DAP) for Organic Electronics - MDPI -1

-

Altering the folding patterns of naphthyl trimers - PubMed - 3

-

Synthesis, Catalytic GPx-like Activity, and SET Reactions of Conformationally Constrained 2,7-Dialkoxy-Substituted Naphthalene-1,8-peri-diselenides - ACS Omega -2

-

Indanthrone dye revisited after sixty years - CORE - 5

-

Tunable columnar mesophases utilizing C2 symmetric aromatic donor-acceptor complexes - PubMed - 4

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Altering the folding patterns of naphthyl trimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tunable columnar mesophases utilizing C2 symmetric aromatic donor-acceptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

Technical Guide: 2,6-Dibromo-1,5-bis((2-ethylhexyl)oxy)naphthalene

The following is an in-depth technical guide and whitepaper on 2,6-Dibromo-1,5-bis((2-ethylhexyl)oxy)naphthalene , designed for researchers in organic electronics and drug development.

Synthesis, Safety, and Application in Organic Electronics

Executive Summary

2,6-Dibromo-1,5-bis((2-ethylhexyl)oxy)naphthalene (CAS: 945921-75-5) is a critical halogenated building block used in the synthesis of high-performance conjugated polymers and small molecules for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[1] Its naphthalene core provides planar

This guide details the physicochemical profile, validated synthesis protocols, safety data (SDS), and polymerization applications of this monomer.

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

| Property | Data |

| Chemical Name | 2,6-Dibromo-1,5-bis((2-ethylhexyl)oxy)naphthalene |

| CAS Number | 945921-75-5 |

| Molecular Formula | C |

| Molecular Weight | 542.39 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 55–60 °C (Typical) |

| Solubility | Soluble in CHCl |

| Purity Standard | >98.0% (HPLC/NMR) for electronic grade applications |

Safety Data Sheet (SDS) Highlights

Note: While this compound is a specialized research chemical, standard safety protocols for halogenated aromatic hydrocarbons apply.

GHS Classification

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

-

Aquatic Toxicity: Chronic Category 4 (May cause long-lasting harmful effects to aquatic life due to halogenation).

Handling & Storage Protocol

-

Engineering Controls: Process only within a fume hood to minimize inhalation of dust/vapors.

-

PPE: Nitrile gloves (0.11 mm min. thickness), safety goggles, and lab coat.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Light sensitive—store in amber vials.

Figure 1: Safety and handling logic flow for halogenated naphthalene monomers.

Synthesis & Purification

The synthesis of 2,6-Dibromo-1,5-bis((2-ethylhexyl)oxy)naphthalene typically proceeds via the alkylation of the intermediate 2,6-dibromo-1,5-dihydroxynaphthalene . This route ensures regiospecificity of the bromine atoms before the solubilizing chains are attached.

Retrosynthetic Analysis

-

Target: 2,6-Dibromo-1,5-bis((2-ethylhexyl)oxy)naphthalene.[1]

-

Precursor: 2,6-Dibromo-1,5-dihydroxynaphthalene (CAS 84-59-3).

-

Starting Material: 1,5-Dihydroxynaphthalene.

Detailed Protocol: Alkylation Step

Objective: Attach 2-ethylhexyl chains to the 1,5-hydroxyl positions.

Reagents:

-

2,6-Dibromo-1,5-dihydroxynaphthalene (1.0 eq)

-

2-Ethylhexyl bromide (2.5 eq)

-

Potassium Carbonate (K

CO -

Potassium Iodide (KI) (catalytic amount, 0.1 eq)

-

Solvent: DMF (N,N-Dimethylformamide) or Acetone.

Procedure:

-

Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-dibromo-1,5-dihydroxynaphthalene (e.g., 5.0 g) in anhydrous DMF (50 mL).

-

Base Addition: Add anhydrous K

CO -

Alkylation: Add 2-ethylhexyl bromide (7.6 g) dropwise via syringe.

-

Reaction: Heat the mixture to 80–90°C under nitrogen atmosphere for 12–24 hours. Monitor reaction progress via TLC (SiO

, Hexane:DCM 9:1). -

Workup: Cool to room temperature. Pour the mixture into ice-water (300 mL). Extract with dichloromethane (3 x 50 mL). Wash the combined organic layer with water (2x) and brine (1x). Dry over MgSO

and concentrate in vacuo. -

Purification: The crude oil is purified via column chromatography (Silica Gel, Eluent: Hexane -> 5% DCM in Hexane) followed by recrystallization from Ethanol/Isopropanol to yield white crystals.

Figure 2: Synthetic pathway from commercial starting materials to the target monomer.

Application in Organic Electronics

This monomer is primarily used in Stille or Suzuki polycondensation reactions to create donor-acceptor copolymers. The naphthalene core acts as a weak donor or spacer, often paired with thiophene, benzothiadiazole, or isoindigo derivatives.

Polymerization Mechanism (Stille Coupling)

Reaction: Coupling of the dibromo-naphthalene monomer with a bis(trimethylstannyl) co-monomer.

Typical Conditions:

-

Catalyst: Pd

(dba) -

Solvent: Toluene or Chlorobenzene (anhydrous).

-

Temperature: 100–120°C for 24–48 hours.

-

End-capping: Phenyltributyltin followed by bromobenzene.

Quality Control for Device Grade

For OFET/OPV applications, the monomer purity is paramount to prevent charge trapping.

-

1H NMR (CDCl

): Check for disappearance of phenolic -OH protons and correct integration of the alkyl chain (0.8–2.0 ppm) vs aromatic protons (~7.5–8.5 ppm). -

Elemental Analysis: Carbon/Hydrogen ratios must be within 0.3% of theoretical.

-

Halogen Impurity: Free bromide ions must be <10 ppm.

References

-

National Institutes of Health (PubChem). (2025). 2,6-Dibromonaphthalene Compound Summary. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Synthesis of Alkoxy-Naphthalene Monomers for OPV. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 2,6-Dibromo-1,5-bis((2-ethylhexyl)oxy)naphthalene from diol

Application Note: Synthesis of 2,6-Dibromo-1,5-bis((2-ethylhexyl)oxy)naphthalene

Executive Summary

This guide details the synthesis of 2,6-Dibromo-1,5-bis((2-ethylhexyl)oxy)naphthalene , a critical monomer used in the development of conjugated polymers for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).[1] The protocol utilizes a two-step sequence starting from commercially available 1,5-dihydroxynaphthalene (1,5-DHN) .[1]

The synthesis hinges on exploiting the steric environment of the naphthalene core to achieve high regioselectivity during bromination. By installing bulky 2-ethylhexyloxy groups at the 1 and 5 positions, the reactive peri-positions (4 and 8) are sterically shielded, directing electrophilic aromatic substitution (EAS) exclusively to the 2 and 6 positions.[1]

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two logical phases:

-

O-Alkylation: Transformation of the diol into a dialkoxy scaffold to increase solubility and activate the ring.

-

Regioselective Bromination: Introduction of bromine functionalities for subsequent cross-coupling (e.g., Suzuki, Stille).

Figure 1: Retrosynthetic pathway utilizing steric control for regioselectivity.

Safety & Handling

-

1,5-Dihydroxynaphthalene: Irritant.[1][2] Avoid inhalation of dust.

-

2-Ethylhexyl Bromide: Alkylating agent.[1] Toxic if swallowed or absorbed through skin. Use gloves and work in a fume hood.

-

N-Bromosuccinimide (NBS): Corrosive and irritant.[1] Store in a refrigerator and protect from light to prevent decomposition into Br₂.

-

DMF (Dimethylformamide): Reproductive toxin and potent solvent.[1] Double-glove (nitrile) or use laminate gloves.[1]

Detailed Experimental Protocols

Step 1: Synthesis of 1,5-bis((2-ethylhexyl)oxy)naphthalene

Rationale: The Williamson ether synthesis is employed to attach solubilizing alkyl chains. The use of a polar aprotic solvent (DMF) and a weak base (K₂CO₃) favors the S_N2 mechanism.[1]

Reagents & Stoichiometry:

| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) |

|---|---|---|---|

| 1,5-Dihydroxynaphthalene | 160.17 | 1.0 | 5.00 g |

| 2-Ethylhexyl bromide | 193.13 | 2.5 | 15.1 g (13.9 mL) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 12.9 g |

| DMF (Anhydrous) | - | - | 50 mL |[1][2]

Protocol:

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Dissolution: Add 1,5-dihydroxynaphthalene (5.00 g) and anhydrous DMF (50 mL) to the flask. Stir until dissolved.

-

Deprotonation: Add K₂CO₃ (12.9 g) in a single portion. The suspension may turn dark (phenoxide formation).[1]

-

Addition: Add 2-ethylhexyl bromide (13.9 mL) via syringe.

-

Reaction: Heat the mixture to 100 °C for 16–24 hours under nitrogen. Monitor by TLC (Hexane:DCM 4:1) for the disappearance of the diol (low R_f) and mono-alkylated intermediate.[1]

-

Workup:

-

Cool to room temperature.[3]

-

Pour the mixture into 300 mL of ice-water.

-

Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 100 mL).[1]

-

Wash the combined organic layer with water (3 x 100 mL) to remove DMF, then brine (1 x 100 mL).[1]

-

Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude oil via column chromatography (Silica gel, Hexane:DCM 9:1) to yield a viscous yellow/colorless oil.[1]

-

Yield Expectation: 75–85%.

-

Step 2: Regioselective Bromination to 2,6-Dibromo-1,5-bis((2-ethylhexyl)oxy)naphthalene

Rationale: Direct bromination with Br₂ can be too aggressive, leading to over-bromination. NBS provides a controlled source of electrophilic bromine. The bulky alkoxy groups at 1,5 sterically hinder the peri positions (4,8), directing the bromine to the 2,6 positions (ortho to the alkoxy groups).

Reagents & Stoichiometry:

| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) |

|---|---|---|---|

| 1,5-bis((2-ethylhexyl)oxy)naphthalene | 384.60 | 1.0 | 4.00 g |

| N-Bromosuccinimide (NBS) | 177.98 | 2.1 | 3.89 g |

| Chloroform (CHCl₃) | - | - | 40 mL |

| Acetic Acid (Optional) | - | - | 10 mL (Catalytic/Co-solvent) |[1][2]

Protocol:

-

Setup: Use a 100 mL round-bottom flask wrapped in aluminum foil (to exclude light).

-

Dissolution: Dissolve the Step 1 product (4.00 g) in CHCl₃ (40 mL). If reaction is sluggish, add Acetic Acid (10 mL).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition: Add NBS (3.89 g) portion-wise over 15 minutes.

-

Critical: Adding NBS too fast can cause exotherms and loss of regioselectivity.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Monitoring: Check TLC.[4] The product will be less polar than the starting material.

-

-

Quench: Pour the reaction mixture into saturated Na₂SO₃ (sodium sulfite) solution to quench unreacted bromine/NBS.

-

Workup:

-

Extract with DCM.

-

Wash with NaHCO₃ (saturated) to neutralize acid, then water and brine.

-

Dry over MgSO₄ and concentrate.

-

-

Purification: Recrystallization is preferred for high purity monomers.

-

Solvent: Ethanol or Isopropanol/Hexane mixture.

-

Alternatively, pass through a short silica plug (Hexane) to remove succinimide byproducts.

-

Yield Expectation: 60–75%.

-

Mechanistic & Structural Validation

Regiochemistry Logic: In 1,5-dialkoxynaphthalenes, the electron-donating alkoxy groups activate the ortho (2,6) and para (4,8) positions.[1][5][6] However, the 4 and 8 positions are located in the "bay" region (peri-positions) relative to the substituents on the other ring. The steric bulk of the 2-ethylhexyl group makes the 4 and 8 positions kinetically inaccessible, forcing the electrophile (Br⁺) to attack the 2 and 6 positions.[1]

Figure 2: Steric steering mechanism preventing peri-substitution.

Characterization Criteria (QC):

-

1H NMR (CDCl₃):

-

Aromatic Region: You should see two singlets (or doublets with small coupling) if the symmetry is perfect.[1]

-

Protons at 3,7 (ortho to Br, meta to OR): ~7.6–7.8 ppm.

-

Protons at 4,8 (peri positions): ~7.8–8.0 ppm.

-

-

Absence of: Triplet patterns characteristic of the unsubstituted 2,3,6,7 positions.

-

Aliphatic: 2-ethylhexyl pattern (multiplets 0.8–1.8 ppm, doublet/multiplet for O-CH₂ at ~4.0 ppm).[1]

-

-

Mass Spectrometry:

-

Look for the isotopic triplet pattern characteristic of two bromine atoms (M, M+2, M+4) in a 1:2:1 ratio.

-

References

-

Alkylation Protocol: Williamson Ether Synthesis of Naphthols. Standard organic synthesis procedures adapted for 1,5-naphthalenediol.[1]

-

Regioselective Bromination: Synthesis of 2,6-dibromo-1,5-dialkoxynaphthalenes. See: Macromolecules 2011, 44, 11, 4035–4046 (Context of naphthalene monomers for polymerization). [1]

-

Product Verification: 2,6-Dibromo-1,5-bis((2-ethylhexyl)oxy)naphthalene (CAS 945921-75-5).[1] Commercial availability and spectral data confirmation.[7] [1]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 2,6-Dibromonaphthalene | C10H6Br2 | CID 640591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Note: Suzuki Polycondensation of 2,6-Dibromonaphthalene Monomers for High-Performance Conjugated Polymers

Target Audience: Researchers, Materials Scientists, and Drug/Device Development Professionals Application: Synthesis of high-molecular-weight n-type and p-type semiconducting polymers for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (OLEDs).

Introduction & Mechanistic Causality

The synthesis of conjugated polymers via palladium-catalyzed Suzuki Polycondensation (SPC) is a cornerstone of modern organic electronics. Monomers based on the 2,6-dibromonaphthalene architecture—particularly highly electron-deficient derivatives like N,N'-dialkylated 2,6-dibromonaphthalene-1,4,5,8-bis(dicarboximide) (NDI-Br2)—are critical for developing high-mobility n-channel semiconductors.

Why Suzuki Polycondensation? SPC is selected over Stille or Kumada couplings due to its mild reaction conditions, exceptional functional group tolerance, and the low toxicity of boronic acid/ester byproducts. The step-growth nature of SPC requires exact stoichiometric balance (Carothers' equation) to achieve high molecular weights.

Causality Behind Reaction Conditions:

-

Solvent Selection (Critical): While polar aprotic solvents like dimethylacetamide (DMAc) are common in cross-coupling, they are detrimental to electron-deficient NDI cores. DMAc induces nucleophilic core substitution, destroying the monomer. Therefore, a biphasic Toluene/Water system is strictly required [1].

-

Phase-Transfer Catalysis: Because the active Pd(0) catalyst resides in the organic phase (Toluene) and the base (e.g., K₂CO₃) is in the aqueous phase, mass transfer is a severe bottleneck. The introduction of Aliquat 336 (a quaternary ammonium salt) acts as a phase-transfer catalyst, shuttling the base into the organic phase. This dramatically accelerates transmetalation, yielding higher molecular weights and lower polydispersity indices (PDI) [2].

Materials & Reagents

| Component | Chemical Name / Role | Recommended Specifications |

| Electrophile | 2,6-Dibromonaphthalene (or NDI-Br2) | >99% purity, rigorously dried |

| Nucleophile | Aryl/Heteroaryl Diboronic acid bis(pinacol) ester | >99% purity (e.g., Fluorene or Thiophene derivatives) |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 2–5 mol%, stored in a glovebox |

| Base | Potassium Carbonate (K₂CO₃) | 2.0 M aqueous solution, degassed |

| PT Catalyst | Aliquat 336 (Stark's catalyst) | 2–3 drops per 10 mL organic solvent |

| Solvent | Toluene (Anhydrous) | HPLC grade, rigorously degassed |

| End-Cappers | Phenylboronic acid & Bromobenzene | >98% purity |

Experimental Workflow & Protocol

Workflow Visualization

Figure 1: Five-step experimental workflow for the Suzuki polycondensation of 2,6-dibromonaphthalene.

Step-by-Step Protocol (Self-Validating System)

Step 1: Stoichiometric Loading & Preparation

-

In a nitrogen-filled glovebox, weigh exactly 0.500 mmol of 2,6-dibromonaphthalene monomer and 0.500 mmol of the diboronic ester comonomer into a 50 mL Schlenk flask. Causality: A 1:1 molar ratio is mathematically required to prevent premature chain termination.

-

Add 0.025 mmol (5 mol%) of Pd(PPh₃)₄.

-

Seal the flask, remove it from the glovebox, and inject 10 mL of anhydrous Toluene and 2 drops of Aliquat 336.

Step 2: Rigorous Degassing

-

Inject 3 mL of a 2.0 M aqueous K₂CO₃ solution.

-

Perform three consecutive Freeze-Pump-Thaw cycles using liquid nitrogen.

-

Validation Check: During the final thaw cycle, observe the solution under static vacuum. The absence of rising gas bubbles validates that dissolved oxygen (which poisons Pd(0) and causes homocoupling) has been successfully removed.

Step 3: Polymerization

-

Backfill the Schlenk flask with Argon and heat the biphasic mixture to 90–100 °C under vigorous stirring (1000 rpm) for 48 to 72 hours.

-

Validation Check: The reaction is proceeding successfully if the solution transitions from a low-viscosity, transparent mixture to a highly viscous, intensely colored solution (e.g., dark blue/purple for NDI-copolymers), indicating extended π-conjugation and high molecular weight.

Step 4: End-Capping

-

After 72 hours, inject a degassed solution of phenylboronic acid (50 mg in 1 mL Toluene). Stir at 90 °C for 12 hours.

-

Inject bromobenzene (0.1 mL) and stir for an additional 12 hours.

-

Causality: End-capping replaces reactive bromide and boronic ester chain-ends with stable phenyl groups, preventing post-synthetic cross-linking and acting as a trap for residual charge carriers in electronic devices.

Step 5: Precipitation & Soxhlet Purification

-

Cool the mixture to room temperature and precipitate dropwise into 200 mL of vigorously stirred methanol.

-

Collect the crude polymer precipitate via vacuum filtration.

-

Transfer to a Soxhlet thimble and extract sequentially with Methanol (24h), Acetone (24h), and Hexane (24h) to remove oligomers, Aliquat 336, and catalyst residues.

-

Finally, extract the high-molecular-weight fraction using Chloroform (24h). Precipitate the chloroform fraction into methanol, filter, and dry under vacuum.

Mechanistic Pathway & Catalytic Cycle

The synthesis relies on the continuous regeneration of the Pd(0) active species. Understanding this cycle is vital for troubleshooting catalyst deactivation.

Figure 2: The Pd-catalyzed Suzuki polycondensation cycle detailing chain elongation.

Optimization & Troubleshooting

-

Issue: Low Molecular Weight (High solubility in Hexane/Acetone)

-

Cause: Stoichiometric imbalance or poor mass transfer.

-

Solution: Recalibrate monomer purity via quantitative NMR. Ensure Aliquat 336 is added to overcome the biphasic barrier.

-

-

Issue: Catalyst "Blacking Out" (Formation of Pd Black)

-

Cause: Aggregation of inactive Pd(0) due to oxygen contamination or ligand dissociation at high temperatures.

-

Solution: Rigorously degas solvents. If the problem persists, switch to a more robust catalyst system such as Pd₂(dba)₃ with P(o-tolyl)₃ ligands.

-

-

Issue: Insoluble Gel Formation

-

Cause: Monomer cross-linking via nucleophilic attack (especially for NDI cores).

-

Solution: Ensure DMAc or DMF is not used as a solvent. Strictly utilize the Toluene/Water biphasic system [1].

-

Quantitative Data Summary

The following table summarizes expected physicochemical properties for typical 2,6-dibromonaphthalene and NDI-based copolymers synthesized using this optimized protocol [2].

| Polymer System | Number-Average MW (Mₙ) | PDI (M_w/M_n) | Yield (%) | Optical Band Gap (eV) | HOMO / LUMO (eV) |

| Poly(2,6-naphthalene-alt-fluorene) | 25,000 – 35,000 | 1.8 – 2.2 | 75 – 85 | ~ 2.90 | -5.60 / -2.70 |

| Poly(NDI-alt-phenothiazine) | 40,000 – 55,000 | 1.6 – 1.9 | 80 – 90 | ~ 1.45 | -5.85 / -3.75 |

| Poly(NDI-alt-thiophene) | 30,000 – 45,000 | 1.7 – 2.1 | 70 – 80 | ~ 1.50 | -5.90 / -3.80 |

Note: Mₙ and PDI are typically determined via Gel Permeation Chromatography (GPC) against polystyrene standards in hot trichlorobenzene or chloroform.

References

-

Matsidik, R., Martin, J., Schmidt, S. B., & Sommer, M. (2015). C–H arylation of unsubstituted furan and thiophene with acceptor bromides: access to donor–acceptor–donor-type building blocks for organic electronics. Journal of Organic Chemistry, 80(2), 980-987.[Link]

-

Zhou, W., Wen, Y., Ma, L., Liu, Y., & Zhan, X. (2012). Conjugated Polymers of Rylene Diimide and Phenothiazine for n-Channel Organic Field-Effect Transistors. Macromolecules, 45(10), 4115-4121.[Link]

Application Note: Regioselective Alkylation of 2,6-Dibromo-1,5-dihydroxynaphthalene

Executive Summary

The synthesis of 2,6-dibromo-1,5-dialkoxynaphthalenes via the alkylation of 2,6-dibromo-1,5-dihydroxynaphthalene is a foundational procedure in the development of advanced materials, particularly in the synthesis of conjugated polynaphthalene derivatives for organic light-emitting diodes (OLEDs) and semiconducting polymers 1. This application note provides a field-proven, self-validating methodology for the regioselective

Mechanistic Principles & Causality

The alkylation proceeds via a classic Williamson Ether Synthesis pathway. However, the unique electronic and steric environment of 2,6-dibromo-1,5-dihydroxynaphthalene dictates specific experimental choices:

-

Inductive Activation vs. Steric Hindrance: The strongly electron-withdrawing bromine atoms at the 2,6-positions lower the pKa of the adjacent 1,5-hydroxyl groups, facilitating rapid deprotonation by a base. Conversely, these bulky halogens create significant steric shielding around the oxygen nucleophiles. This necessitates the use of unhindered primary alkyl halides and elevated thermal energy (reflux conditions) to drive the

substitution to completion. -

Base and Solvent Selection: Sodium ethoxide (NaOEt) in absolute ethanol (EtOH) is the preferred system for standard alkylations 1. The protic solvent stabilizes the transition state of the leaving group. For highly lipophilic, long-chain alkyl halides (e.g., 1-bromododecane), an alternative system using Potassium Carbonate (K